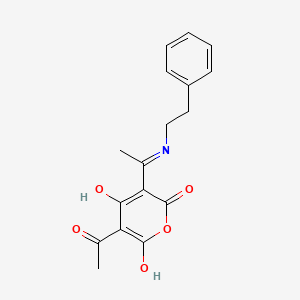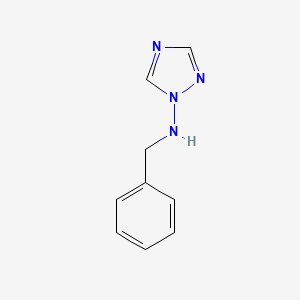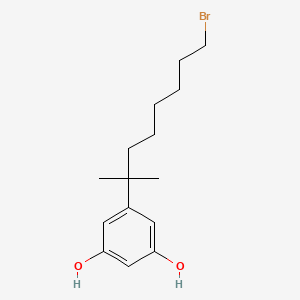
N-(4-Cyano-1H-pyrazol-5-yl)-N'-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a cyano group at the 4-position and a phenylthiourea moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea typically involves the reaction of 4-cyano-1H-pyrazole with phenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
4-Cyano-1H-pyrazole+Phenyl isothiocyanate→N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiourea moiety to a corresponding amine.
Substitution: The cyano group and the thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a compound of interest for pharmaceutical research.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用机制
The mechanism by which N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea exerts its effects often involves the inhibition of specific enzymes or interaction with molecular targets. The cyano and thiourea groups can form strong interactions with active sites of enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity, which is useful in various therapeutic and research applications.
相似化合物的比较
Similar Compounds
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylurea: Similar structure but with a urea moiety instead of thiourea.
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylcarbamate: Contains a carbamate group instead of thiourea.
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylsulfonamide: Features a sulfonamide group.
Uniqueness
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is unique due to its combination of a cyano-substituted pyrazole ring and a phenylthiourea moiety. This unique structure allows for specific interactions with enzymes and other molecular targets, making it a valuable compound for research and industrial applications.
属性
| 128854-08-0 | |
分子式 |
C11H9N5S |
分子量 |
243.29 g/mol |
IUPAC 名称 |
1-(4-cyano-1H-pyrazol-5-yl)-3-phenylthiourea |
InChI |
InChI=1S/C11H9N5S/c12-6-8-7-13-16-10(8)15-11(17)14-9-4-2-1-3-5-9/h1-5,7H,(H3,13,14,15,16,17) |
InChI 键 |
GVCNMAIFCPSRDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)NC2=C(C=NN2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)

![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)



